molecular formula C12H18N2O2 B1401154 4-Amino-3-isobutoxy-N-methylbenzamide CAS No. 1216294-37-9

4-Amino-3-isobutoxy-N-methylbenzamide

Cat. No. B1401154
M. Wt: 222.28 g/mol
InChI Key: HLNDDEWVGKWHTC-UHFFFAOYSA-N
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Description

4-Amino-3-isobutoxy-N-methylbenzamide is an organic compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.28 .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-isobutoxy-N-methylbenzamide consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C12H18N2O/c1-8(2)7-14-12(15)10-4-5-11(13)9(3)6-10/h4-6,8H,7,13H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3-isobutoxy-N-methylbenzamide are not fully detailed in the available sources. It is known that the compound has a molecular weight of 222.28 . Other properties such as density, boiling point, melting point, and flash point are not specified .

Scientific Research Applications

DNA Repair and Cellular Effects

4-Amino-3-isobutoxy-N-methylbenzamide, a derivative of 3-aminobenzamide, has been explored in the context of its effects on DNA repair mechanisms and cellular processes. Studies have investigated its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in the repair of DNA damage. For instance, 3-aminobenzamide, a closely related compound, has been used to demonstrate the regulatory role of poly(ADP-ribose) during late stages of DNA repair, revealing complex effects on DNA break frequencies and repair replication in cells exposed to damaging agents like methyl methane sulfonate (Cleaver et al., 1985)(Cleaver, Milam, & Morgan, 1985).

Polymer Synthesis

Research has also delved into the synthesis of novel aromatic polyimides, utilizing diamines including 4-aminobenzamide derivatives. These compounds have been polymerized with various dianhydrides, demonstrating the potential for creating polymers with specific thermal and solubility properties, relevant for industrial applications (Butt et al., 2005)(Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Anticonvulsant Activity

The anticonvulsant effects of 4-aminobenzamides have been studied, with specific compounds evaluated for their efficacy against seizures induced by electroshock and pentylenetetrazole. This research highlights the therapeutic potential of 4-aminobenzamide derivatives in the treatment of epilepsy and related neurological conditions (Clark et al., 1984)(Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).

Solubility and Thermodynamic Studies

The solubility of 4-aminobenzamide in various solvents has been quantified, offering insights into its physicochemical properties. Such studies are crucial for understanding the compound's behavior in different environments, with implications for its formulation and application in pharmaceuticals and materials science (Ouyang et al., 2019)(Ouyang, Na, Zhou, Liu, Xiao, & Hao, 2019).

properties

IUPAC Name

4-amino-N-methyl-3-(2-methylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-16-11-6-9(12(15)14-3)4-5-10(11)13/h4-6,8H,7,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNDDEWVGKWHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-isobutoxy-N-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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